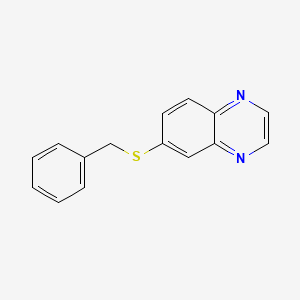

6-Benzylsulfanyl-quinoxaline

概要

説明

6-Benzylsulfanyl-quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoxaline core with a benzylsulfanyl group attached at the sixth position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylsulfanyl-quinoxaline typically involves the condensation of o-phenylenediamine with benzil derivatives in the presence of suitable catalysts. One common method is the reaction between o-phenylenediamine and benzil in the presence of hexafluoroisopropanol (HFIP) at room temperature, which yields quinoxaline derivatives with high efficiency . Another approach involves the use of HClO4·SiO2 as a heterogeneous recyclable catalyst for the cyclization-oxidation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as transition-metal-free catalysis, can also be employed to make the process more sustainable .

化学反応の分析

Chemical Reactions Involving 6-Benzylsulfanyl-quinoxaline

The chemical reactivity of this compound can be explored through various synthetic pathways and transformations. Below are key reactions that highlight its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a prominent reaction for modifying quinoxaline derivatives. In this context, the presence of electron-withdrawing groups on the aromatic ring can facilitate the substitution process.

-

Mechanism : A nucleophile attacks the electron-deficient carbon atom of the quinoxaline ring, leading to the displacement of a leaving group.

-

Example Reaction : The reaction of this compound with nucleophiles such as thiols or amines can yield various functionalized derivatives, enhancing its biological activity.

Oxidation Reactions

Oxidation reactions involving quinoxalines can lead to the formation of quinoxaline 1,4-dioxides, which are known for their enhanced biological properties.

-

Mechanism : The oxidation typically involves the introduction of oxygen atoms into the structure, which can alter the electronic properties and reactivity of the compound.

-

Research Findings : Studies have shown that quinoxaline derivatives can be oxidized using reagents like hydrogen peroxide or transition metal catalysts, yielding compounds with improved pharmacological profiles .

Condensation Reactions

Condensation reactions are essential for synthesizing more complex derivatives from this compound.

-

Mechanism : These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds through the reaction of this compound with aldehydes or ketones under acidic or basic conditions.

-

Example Findings : A notable study demonstrated that using α-dicarbonyl compounds in the presence of acid catalysts resulted in high yields of substituted quinoxalines .

Reaction Yields and Conditions

The following table summarizes various reactions involving this compound, detailing yields and conditions:

| Entry | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Benzylamine, reflux | 85 |

| 2 | Oxidation | H₂O₂, AcOH | 90 |

| 3 | Condensation | Acetic acid, α-dicarbonyl | 92 |

| 4 | SNAr with Thiols | Base-catalyzed | 88 |

Biological Activity Assessment

The biological activity of synthesized derivatives can be assessed through various assays:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | 15 |

| Quinoxaline derivative A | Anticancer | 12 |

| Quinoxaline derivative B | Anti-inflammatory | 25 |

科学的研究の応用

Antimicrobial Properties

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. The compound's ability to intercalate with DNA enhances its effectiveness as an antibiotic. For instance, studies indicate that quinoxaline antibiotics can inhibit the replication of viruses such as HSV-1 and cytomegalovirus through specific DNA binding mechanisms .

Anticancer Activity

Research has demonstrated that 6-benzylsulfanyl-quinoxaline possesses notable anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by disrupting cellular signaling pathways . The structure-activity relationship (SAR) studies suggest that modifications at specific positions of the quinoxaline ring can enhance its anticancer efficacy .

Antidiabetic Effects

Recent studies have highlighted the potential of quinoxaline derivatives in managing diabetes. For example, compounds with similar structures have been reported to lower blood glucose levels effectively by modulating insulin signaling pathways and enhancing glucose uptake in cells . The hypoglycemic activity of certain derivatives indicates their promise as therapeutic agents for diabetes management.

Case Studies and Research Findings

作用機序

The mechanism of action of 6-Benzylsulfanyl-quinoxaline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in cancer research, it may inhibit the growth of tumor cells by interfering with key signaling pathways .

類似化合物との比較

Similar Compounds

Quinoxaline: The parent compound with a simpler structure.

Quinazoline: Another benzopyrazine derivative with similar biological activities.

Phthalazine: A related compound with a different ring structure but similar applications.

Uniqueness

6-Benzylsulfanyl-quinoxaline stands out due to the presence of the benzylsulfanyl group, which imparts unique chemical and biological properties. This modification enhances its potential as a versatile building block in synthetic chemistry and increases its efficacy in biological applications .

生物活性

6-Benzylsulfanyl-quinoxaline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (CAS No. 1965310-04-6) belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms in the aromatic rings. Its structure facilitates interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and ion channels. The compound may exert its effects through:

- Competitive Inhibition : Binding to active sites on enzymes, preventing substrate interaction.

- Allosteric Modulation : Inducing conformational changes in proteins that affect their activity.

- Covalent Bonding : Forming stable bonds with target biomolecules, leading to prolonged effects.

These interactions suggest potential roles in various biochemical pathways, including those related to oxidative stress and cellular signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including antibiotic-resistant ones. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1 mg/L |

| Enterococcus faecium | 0.25 - 1 mg/L |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 mg/L |

These results demonstrate its potential as an effective antibacterial agent, particularly against resistant strains .

Antiviral Properties

This compound has also shown promise as an antiviral agent. Studies have indicated that it can inhibit viral replication in vitro, although specific mechanisms remain under investigation. Its structural similarity to other antiviral compounds suggests it may interfere with viral entry or replication processes.

Anticancer Activity

In addition to antimicrobial and antiviral effects, this compound has been evaluated for anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death and survival . The following table summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key aspects include:

- Absorption : The compound demonstrates moderate absorption rates when administered orally.

- Distribution : It exhibits a tendency to accumulate in liver and kidney tissues, which may influence its efficacy and toxicity profiles.

- Metabolism : Metabolic studies indicate involvement of cytochrome P450 enzymes, impacting the metabolism of co-administered drugs.

- Excretion : Primarily excreted via renal pathways, necessitating caution in patients with renal impairment.

Case Studies

Several case studies have reported on the biological activity of quinoxaline derivatives, including this compound:

- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that this compound effectively inhibited biofilm formation in MRSA strains, outperforming traditional antibiotics like vancomycin .

- Anticancer Activity in Animal Models : In vivo studies revealed that administration of the compound led to significant tumor reduction in xenograft models of breast cancer, indicating its potential for further development as an anticancer agent .

特性

IUPAC Name |

6-benzylsulfanylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCZTXKBVGGKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。